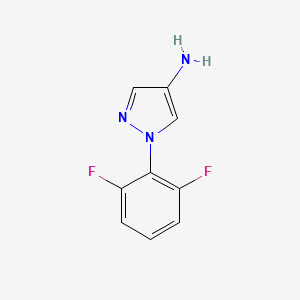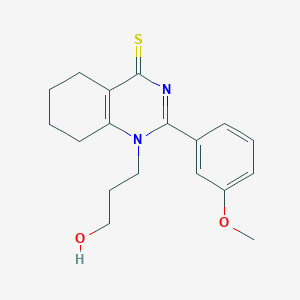
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a useful research compound. Its molecular formula is C18H22N2O2S and its molecular weight is 330.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4(1H)-quinazolinethione is a compound that can be studied within the broader category of quinazoline derivatives, which have been extensively researched for various applications in scientific research. A significant area of study includes the synthesis and structural analysis of these compounds, as demonstrated by Gupta and Chaudhary (2015), who explored the orientation of cyclization in the thiazolo-quinazoline heterocyclic system. They conducted studies using NMR, DFT, and X-ray diffraction, establishing the regiochemistry and structure of the cyclized products through extensive spectral data analysis (Gupta & Chaudhary, 2015).
Biological Activity and Applications
Quinazoline derivatives have shown a wide range of biological activities, making them valuable in the development of new therapeutic agents. Research into their analgesic, anticonvulsant, antimicrobial, and herbicidal activities has provided insights into their potential applications:
Analgesic Activity : Osarodion (2023) synthesized derivatives showing significant analgesic activity, highlighting the potential of quinazoline compounds in pain management solutions (Osarodion, 2023).
Anticonvulsant Evaluation : El-Azab, Eltahir, and Attia (2011) evaluated the anticonvulsant activity of novel quinazoline derivatives, finding some to be potent against electrically and chemically induced seizures, suggesting their use in epilepsy treatment (El-Azab, Eltahir, & Attia, 2011).
Antimicrobial Study : Gupta and Chaudhary (2012) investigated the antimicrobial activity of thiazolo and thiazino benzoquinazolines, finding promising activities against various microbial strains, which could lead to the development of new antimicrobial agents (Gupta & Chaudhary, 2012).
Herbicidal Activity : Wang et al. (2014) explored the herbicidal activity of triketone-containing quinazoline-2,4-diones, discovering compounds with broad-spectrum weed control and excellent crop selectivity. This research highlights the potential of quinazoline derivatives in agriculture (Wang et al., 2014).
Eigenschaften
IUPAC Name |
1-(3-hydroxypropyl)-2-(3-methoxyphenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-14-7-4-6-13(12-14)17-19-18(23)15-8-2-3-9-16(15)20(17)10-5-11-21/h4,6-7,12,21H,2-3,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKNXCHQVTYOQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2CCCO)CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
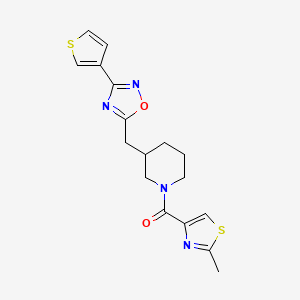
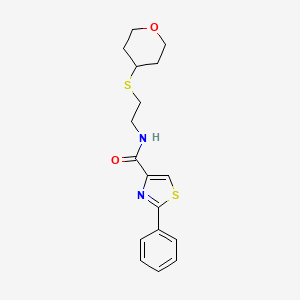


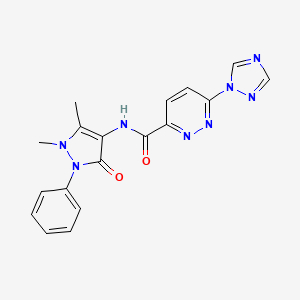
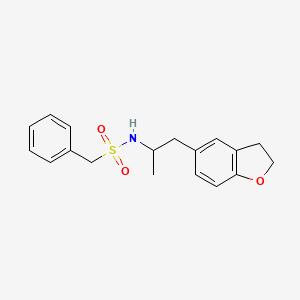
![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)hexanamide](/img/structure/B2675106.png)
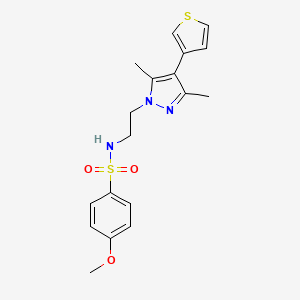
![1-(4-Bromophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone](/img/structure/B2675108.png)
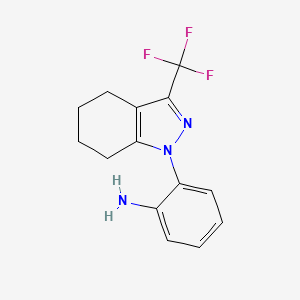
![4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2675110.png)
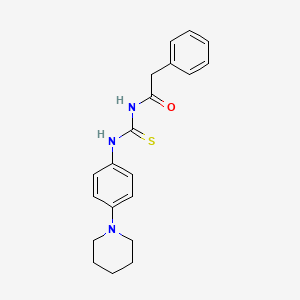
![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2675112.png)
